COX Enzyme Inhibition: (R)-5-Chloro Naproxen vs. Naproxen
(R)-5-Chloro Naproxen demonstrates a moderate increase in COX-1 and COX-2 inhibitory potency compared to the parent drug, Naproxen, in a purified enzyme assay . This difference is attributed to the presence of the 5-chloro substituent.
| Evidence Dimension | In vitro COX-1 and COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50: 19.45 ± 0.07 µM; COX-2 IC50: 23.8 ± 0.20 µM |
| Comparator Or Baseline | Naproxen: COX-1 IC50: 28.39 ± 0.03 µM; COX-2 IC50: 34.4 ± 0.10 µM |
| Quantified Difference | ~1.46-fold more potent against COX-1; ~1.45-fold more potent against COX-2 |
| Conditions | Purified oCOX-1 and mCOX-2 enzymes, inhibitor concentrations up to 25 µM |
Why This Matters
For research focused on structure-activity relationships (SAR) of NSAIDs, this compound provides a quantifiable potency increase due to halogen substitution, enabling investigation of enhanced anti-inflammatory potential.
